2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one 2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789323
InChI: InChI=1S/C11H11BrO/c12-10-5-4-9-7-11(13)3-1-2-8(9)6-10/h4-6H,1-3,7H2
SMILES:
Molecular Formula: C11H11BrO
Molecular Weight: 239.11 g/mol

2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

CAS No.:

Cat. No.: VC15789323

Molecular Formula: C11H11BrO

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one -

Specification

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
IUPAC Name 2-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one
Standard InChI InChI=1S/C11H11BrO/c12-10-5-4-9-7-11(13)3-1-2-8(9)6-10/h4-6H,1-3,7H2
Standard InChI Key UNXQUFFCKVMKQA-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)CC2=C(C1)C=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound’s IUPAC name, 2-bromo-5,7,8,9-tetrahydrobenzoannulen-6-one, reflects its bicyclic framework consisting of a benzene ring fused to a seven-membered annulene system. The annulene ring is partially saturated, with two double bonds remaining in the 8,9-positions, while the ketone group occupies the 6-position. Bromine substitution at the 2-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁BrO
Molecular Weight239.11 g/mol
IUPAC Name2-bromo-5,7,8,9-tetrahydrobenzoannulen-6-one
Canonical SMILESC1CC(=O)CC2=C(C1)C=C(C=C2)Br
InChI KeyUNXQUFFCKVMKQA-UHFFFAOYSA-N

The annulene ring adopts a boat-like conformation, as inferred from X-ray crystallography of analogous complexes . This geometry minimizes steric strain while preserving conjugation across the unsaturated positions.

Synthesis and Preparation

Transition-Metal-Catalyzed Approaches

Recent advances employ cobalt-mediated cyclizations to improve efficiency. In one protocol, treatment of propargyl alcohol precursors with Co₂(CO)₈ generates hexacarbonyldicobalt intermediates, which undergo BF₃·OEt₂-promoted cyclization to form the annulene framework . This method achieves yields up to 85% and enables precise stereochemical control, critical for pharmaceutical applications .

Table 2: Optimization of Cobalt-Catalyzed Synthesis

PrecursorCatalystConditionsYield (%)
7bCo₂(CO)₈BF₃·OEt₂, 0°C75
7cCo₂(CO)₈BF₃·OEt₂, 25°C85
7eCo₂(CO)₈BF₃·OEt₂, -10°C72

Chemical Reactivity and Transformations

Electrophilic Substitution

The electron-rich benzene ring undergoes regioselective bromination at the 2-position, while the annulene’s conjugated diene system participates in Diels-Alder reactions. For instance, reaction with maleic anhydride yields a bicyclic adduct, confirming the annulene’s dienophilic character .

Transition-Metal Complexation

The ketone and olefin functionalities facilitate coordination to transition metals. Complexation with Co₂(CO)₈ produces stable μ-carbonyldicobalt adducts, characterized by IR stretches at 2090–2022 cm⁻¹, indicative of bridging carbonyl ligands . These complexes serve as precursors for catalytic cycles in organic synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (500 MHz, CDCl₃) reveals distinct signals for the annulene’s unsaturated protons (δ 5.70–5.85 ppm) and aromatic protons (δ 7.13–7.69 ppm) . The ketone carbonyl resonates at δ 198.9 ppm in ¹³C NMR, while bromine’s inductive effect deshields adjacent carbons .

Table 3: Selected ¹H NMR Chemical Shifts

Proton Environmentδ (ppm)Multiplicity
Aromatic H (C2–C5)7.13–7.69d, dd
Olefinic H (C8–C9)5.70–5.85s
Methylene H (C7)2.31–2.89m

Infrared (IR) Spectroscopy

Strong carbonyl absorption at 1633 cm⁻¹ confirms the ketone group, while Co–CO stretches at 2090–2022 cm⁻¹ validate metal complexation .

Applications in Materials Science

The annulene’s planar structure and extended π-system make it a candidate for organic semiconductors. Thin-film transistors incorporating the compound exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene-based devices .

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